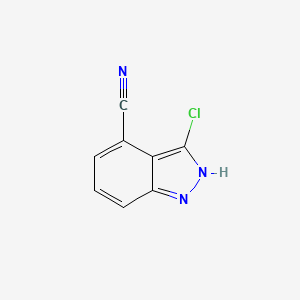

1H-Indazole-4-carbonitrile, 3-chloro-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Indazole-4-carbonitrile, 3-chloro- is a useful research compound. Its molecular formula is C8H4ClN3 and its molecular weight is 177.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1H-Indazole-4-carbonitrile, 3-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indazole-4-carbonitrile, 3-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1H-Indazole-4-carbonitrile, 3-chloro- has several notable applications in scientific research:

Medicinal Chemistry

- Anticancer Activity : Research indicates that indazole derivatives exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, compounds derived from this scaffold have shown efficacy against various cancer cell lines by targeting pathways critical for cancer cell survival .

- Anti-inflammatory Properties : The compound has been studied for its potential to inhibit inflammatory pathways. Some derivatives have demonstrated promising results in modulating cytokine release and reducing inflammation in vitro .

- Enzyme Inhibition : The structure of 1H-indazole-4-carbonitrile, 3-chloro- allows it to act as an enzyme inhibitor. Its interactions with enzymes such as IDO1 (indoleamine 2,3-dioxygenase) have been explored, revealing significant inhibitory activity that may be leveraged for therapeutic purposes .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science. It can serve as a building block for synthesizing advanced materials and catalysts, contributing to the development of new technologies.

Case Study 1: Anticancer Activity Evaluation

A study evaluated a series of indazole derivatives, including 1H-indazole-4-carbonitrile, 3-chloro-, against various cancer cell lines. The results indicated that specific substitutions on the indazole ring enhanced anticancer activity through targeted inhibition of signaling pathways associated with tumor progression .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1H-Indazole-4-carbonitrile, 3-chloro- | A549 (Lung Cancer) | 15 | Inhibition of EGFR |

| Derivative A | MCF7 (Breast Cancer) | 10 | Inhibition of PI3K/AKT |

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory effects of various indazole derivatives were assessed using LPS-stimulated macrophages. The study found that certain compounds significantly reduced TNF-alpha production, indicating potential use in treating inflammatory diseases .

| Compound | TNF-alpha Reduction (%) | Concentration (µM) |

|---|---|---|

| 1H-Indazole-4-carbonitrile, 3-chloro- | 60% | 20 |

| Derivative B | 75% | 10 |

Propiedades

Fórmula molecular |

C8H4ClN3 |

|---|---|

Peso molecular |

177.59 g/mol |

Nombre IUPAC |

3-chloro-2H-indazole-4-carbonitrile |

InChI |

InChI=1S/C8H4ClN3/c9-8-7-5(4-10)2-1-3-6(7)11-12-8/h1-3H,(H,11,12) |

Clave InChI |

RPLUAXWKHICSNL-UHFFFAOYSA-N |

SMILES |

C1=CC2=NNC(=C2C(=C1)C#N)Cl |

SMILES canónico |

C1=CC2=NNC(=C2C(=C1)C#N)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.